REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][C:7](C)([O-])C.[K+].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1.C1(C2CCCCCC2)CCCCCC1>C(O)(C)(C)C>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([S:19][CH:1]2[CH2:2][CH2:3][CH2:7][CH2:6][CH:5]2[OH:4])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1.0515 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)C1CCCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir until all of the added solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A 100 ml flask was flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purged with dry nitrogen
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with saturated sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(SC2C(CCCC2)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.423 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |